Cas no 853908-50-6 (6-bromo-3-nitro-quinolin-4-ol)

6-bromo-3-nitro-quinolin-4-ol structure
6-bromo-3-nitro-quinolin-4-ol structure
Product Name:6-bromo-3-nitro-quinolin-4-ol
N.o CAS:853908-50-6
MF:C9H5BrN2O3
MW:269.051601171494
MDL:MFCD09800413
CID:654212
PubChem ID:27281799
Update Time:2024-10-26

6-bromo-3-nitro-quinolin-4-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromo-3-nitro-4-quinolinol
    • 6-Bromo-3-nitro-quinolin-4-ol
    • 6-Bromo-4-hydroxy-3-nitroquinoline
    • 3-Nitro-4-hydroxy-6-bromoquinoline
    • 6-bromo-3-nitro-1H-quinolin-4-one
    • 6-Bromo-3-nitroquinolin-4-ol
    • 6-Bromo-3-nitro-4-quinolinol (ACI)
    • 1429502-75-9
    • DTXSID10650671
    • SCHEMBL17598434
    • 4-Quinolinol, 6-bromo-3-nitro-
    • DB-003556
    • Z1509662836
    • PB14737
    • MFCD09800413
    • EX-A1412
    • AKOS005259541
    • AC-4430
    • BCP06521
    • EN300-128669
    • SCHEMBL358629
    • DS-0915
    • AMKJVYOALDEARM-UHFFFAOYSA-N
    • 853908-50-6
    • J-518379
    • CS-B0352
    • SY004114
    • J-803040
    • 6-bromo-3-nitroquinolin-4(1H)-one
    • 6-bromo-3-nitro-quinolin-4-ol
    • MDL: MFCD09800413
    • Inchi: 1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
    • Chave InChI: AMKJVYOALDEARM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=C2C(C=CC(=C2)Br)=NC=1)=O

Propriedades Computadas

  • Massa Exacta: 267.94800
  • Massa monoisotópica: 267.94835g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 337
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 74.9Ų

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.9
  • Ponto de Fusão: >360°C
  • Ponto de ebulição: 389°C at 760 mmHg
  • Ponto de Flash: 189.266℃
  • Índice de Refracção: 1.74
  • PSA: 78.94000
  • LogP: 3.13430

6-bromo-3-nitro-quinolin-4-ol Informações de segurança

6-bromo-3-nitro-quinolin-4-ol Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-bromo-3-nitro-quinolin-4-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Nitric acid Solvents: Propionic acid ;  125 °C; 2 h, 125 °C
Referência
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives
Xiao, Zhen; et al, Archiv der Pharmazie (Weinheim, 2018, 351(6),

Método de produção 2

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  1.5 h, 120 °C
Referência
Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors
Bahekar, Rajesh; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1313-1319

Método de produção 3

Condições de reacção
1.1 Solvents: Ethanol ;  18 h, rt
2.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
Referência
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

Método de produção 4

Condições de reacção
1.1 10 min, rt → 90 °C
1.2 Solvents: Ethanol ;  90 °C; 30 min, 90 °C; cooled
2.1 Solvents: Diphenyl ether ;  5 min, rt → 220 °C
3.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
Referência
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Ammonium bromide Solvents: Acetic acid ,  Water ;  10 °C; 16 h, rt
2.1 Solvents: Ethanol ;  18 h, rt
3.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
Referência
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

Método de produção 6

Condições de reacção
1.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
Referência
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
Referência
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 18 h, rt
1.3 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
Referência
Discovery of 1,8-disubstituted-[1,2,3]triazolo[4,5-c]quinoline derivatives as a new class of Hippo signaling pathway inhibitors
Qiao, Jingxin; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2595-2603

Método de produção 9

Condições de reacção
1.1 Solvents: Diphenyl ether ;  5 min, rt → 220 °C
2.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
Referência
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

Método de produção 10

Condições de reacção
1.1 10 min, 150 psi, 200 °C
2.1 Reagents: Nitric acid Solvents: Propionic acid ;  125 °C; 2 h, 125 °C
Referência
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives
Xiao, Zhen; et al, Archiv der Pharmazie (Weinheim, 2018, 351(6),

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt; 18 h, rt
2.1 Reagents: Acetic anhydride ,  Potassium acetate ;  1.5 h, 120 °C
Referência
Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors
Bahekar, Rajesh; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1313-1319

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Solvents: Ethanol ;  18 h, rt
3.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
Referência
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

6-bromo-3-nitro-quinolin-4-ol Raw materials

6-bromo-3-nitro-quinolin-4-ol Preparation Products

6-bromo-3-nitro-quinolin-4-ol Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:853908-50-6)6-Bromo-3-nitro-4-quinolinol
Número da Ordem:sfd8785
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:853908-50-6)6-Bromo-3-nitro-4-quinolinol
sfd8785
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
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